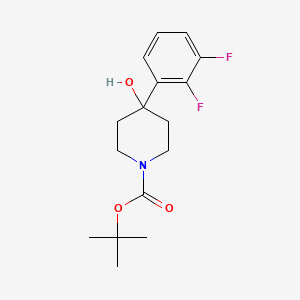
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,3-difluorophenyl compounds.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Common reagents include acids, bases, and solvents.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products often have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Isonipecotic acid: A related compound with similar structural features but different functional groups.
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate: Another compound with a piperidinecarboxylic acid core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H21F2NO3 |
|---|---|
Molekulargewicht |
313.34 g/mol |
IUPAC-Name |
tert-butyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-7-16(21,8-10-19)11-5-4-6-12(17)13(11)18/h4-6,21H,7-10H2,1-3H3 |
InChI-Schlüssel |
OZOVTNVWVJIKID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C(=CC=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















